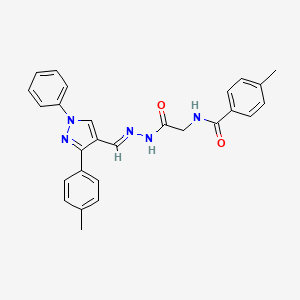![molecular formula C15H16N4O2 B11955196 N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea CAS No. 13252-22-7](/img/structure/B11955196.png)
N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea is an organic compound with a complex structure that includes both urea and benzyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity.
Industrial Production Methods
Industrial production methods for this compound often involve the reaction of isocyanates or carbamoyl chlorides with ammonia . These methods are scalable and can be adapted for large-scale production, although they may require careful handling of reagents to ensure safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, primary or secondary amines, and ammonia . The conditions for these reactions can vary, but they often involve mild temperatures and pressures to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group, can produce β-amino-carbonyl compounds .
Wissenschaftliche Forschungsanwendungen
N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, blocking their activity and affecting cellular processes . The exact pathways involved can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea include:
- N-[4-(4-{[(3-nitroanilino)carbonyl]amino}benzyl)phenyl]-N’-(3-nitrophenyl)urea
- 4-amino-N-[4-(aminocarbonyl)phenyl]benzamide
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which allows for unique interactions with biological molecules and specific chemical reactivity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
13252-22-7 |
|---|---|
Molekularformel |
C15H16N4O2 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
[4-[[4-(carbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C15H16N4O2/c16-14(20)18-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)19-15(17)21/h1-8H,9H2,(H3,16,18,20)(H3,17,19,21) |
InChI-Schlüssel |
LMFOYEUWVQZEAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)N)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{3-[(5-Nitro-pyridin-2-yl)-hydrazonomethyl]-indol-1-ylmethyl}-benzonitrile](/img/structure/B11955141.png)

![1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene](/img/structure/B11955152.png)









